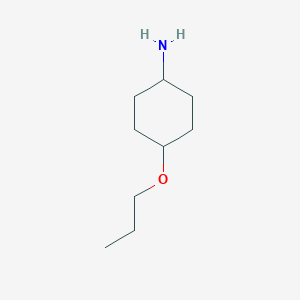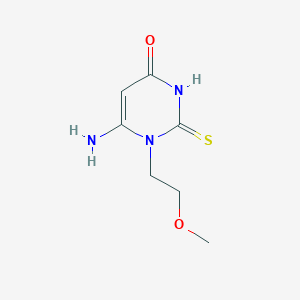
2-Amino-2-phenylpropanenitrile
Overview
Description
2-Amino-2-phenylpropanenitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Chemistry and Material Science
- Controlled Polymerization : 2-Amino-2-phenylpropanenitrile derivatives, such as Dispolreg 007, have been found effective in controlling the (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).
- Synthesis of Polymers : It's also used in the synthesis of poly(n-butyl methacrylate) in miniemulsion polymerization, enabling the production of high-molecular-weight polymers with controlled molecular weight (Ballard et al., 2017).
- Formation of Novel Materials : The integration of Tetraphenylethylene (TPE) with derivatives like Dispolreg 007 has led to new materials for efficient nitroxide-mediated polymerization in both homogeneous and heterogeneous systems (Ma et al., 2021).
Biochemistry and Medicine
- Immunosuppressive Activity : Certain derivatives have been synthesized and evaluated for their potential in immunosuppressive activity, particularly in the context of organ transplantation (Kiuchi et al., 2000).
- Antifungal Tripeptides : Computational studies on antifungal tripeptides, including derivatives of this compound, have been conducted, contributing to the drug design process (Flores-Holguín et al., 2019).
Chemistry and Catalysis
- Chemical Synthesis : this compound is utilized in the synthesis of various compounds like substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, demonstrating its versatility in chemical reactions (Sedlák et al., 2005).
- Catalysis in Organic Chemistry : It plays a role in the preparation of β-hydroxy-α-amino acids, which are important in pharmaceutical and chemical industries (Davies et al., 2013).
Environmental and Plant Sciences
- Plant Secondary Metabolism : Research indicates its involvement in phenylpropanoid biosynthesis, crucial for plant defense and adaptation (Deng & Lu, 2017).
- Impact on Plant Acclimation : Its deficiency affects the acclimation of plants to cold, demonstrating its importance in plant physiology (Solecka & Kacperska, 2003).
Analytical and Diagnostic Techniques
- Fluorescent Probes : this compound derivatives have been developed as fluorescent probes for detecting hypochlorous acid, useful in biological and chemical sensing applications (Zhao et al., 2017).
Properties
IUPAC Name |
2-amino-2-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXBPGNGUZOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)

![1H-Pyrrole, 1-[(1,1-dimethylethyl)sulfonyl]-2,5-dihydro-](/img/structure/B3266733.png)







![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)

